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Compound of Interest

Compound Name: 2,4'-Dinitrobiphenyl

Cat. No.: B3371021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 2,4'-Dinitrobiphenyl and 2,4-

dinitrophenol. It is important to note that while 2,4-dinitrophenol is a well-studied compound

with extensive toxicological data, there is a significant lack of publicly available information for

2,4'-Dinitrobiphenyl. This comparison, therefore, relies on the comprehensive data for 2,4-

dinitrophenol and the limited data available for dinitrobiphenyl compounds.

Executive Summary
2,4-dinitrophenol (DNP) is a highly toxic compound known to uncouple oxidative

phosphorylation, leading to a rapid increase in metabolic rate and severe hyperthermia.[1][2] Its

use as a weight-loss agent in the 1930s was discontinued due to severe adverse effects,

including fatalities.[3] In contrast, the toxicological profile of 2,4'-Dinitrobiphenyl is not well-

characterized. Limited studies on dinitrobiphenyl derivatives suggest potential mutagenicity

after metabolic activation.[4] This guide summarizes the available quantitative data, outlines the

known mechanisms of toxicity, and provides standardized experimental protocols relevant to

the assessment of these compounds.

Quantitative Toxicological Data
The following table summarizes the available quantitative toxicity data for 2,4-dinitrophenol. No

specific LD50 or other quantitative toxicity values were found for 2,4'-Dinitrobiphenyl in the

reviewed literature.
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Parameter 2,4-dinitrophenol 2,4'-Dinitrobiphenyl

Chemical Formula C₆H₄N₂O₅ C₁₂H₈N₂O₄

Molar Mass 184.11 g/mol 244.20 g/mol

Acute Oral LD50 (Rat) 30 mg/kg Data not available

Reference Dose (RfD)

0.002 mg/kg/day (based on

cataract formation in humans)

[3]

Data not available

Carcinogenicity Not classifiable by EPA[3] Data not available

Mutagenicity
Mixed results in genotoxicity

assays[4]

Derivatives show mutagenic

potential in Salmonella

typhimurium (TA98) with

metabolic activation[4]

Mechanisms of Toxicity
2,4-dinitrophenol (DNP)
The primary mechanism of toxicity for 2,4-dinitrophenol is the uncoupling of oxidative

phosphorylation.[1] DNP is a protonophore, meaning it can transport protons across the inner

mitochondrial membrane.[1] This action dissipates the proton gradient that is essential for the

production of ATP by ATP synthase. The energy that would normally be used for ATP synthesis

is instead released as heat, leading to a rapid increase in body temperature (hyperthermia).[1]

This uncontrolled thermogenesis is the primary cause of acute toxicity and can lead to multi-

organ failure and death.[2][5]

2,4'-Dinitrobiphenyl
The mechanism of toxicity for 2,4'-Dinitrobiphenyl has not been extensively studied. However,

research on related dinitrobiphenyl derivatives indicates that they can be metabolically

activated to mutagenic substances.[4] This suggests that the toxicity of 2,4'-Dinitrobiphenyl
may be mediated by its metabolites. The study on 2,4-dinitrobiphenyl derivatives showed that

their mutagenicity in Salmonella typhimurium was enhanced in the presence of a liver S9

fraction, which contains metabolic enzymes.[4]
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Toxicological Endpoints
Acute Toxicity

2,4-dinitrophenol: Acute exposure in humans can cause nausea, vomiting, sweating,

dizziness, headache, and weight loss.[3] High doses can lead to severe hyperthermia,

tachycardia, diaphoresis, and tachypnoea, which can be fatal.[5]

2,4'-Dinitrobiphenyl: Data on acute toxicity in humans or animals is not available. Safety

data sheets for related isomers, such as 2,2'-Dinitrobiphenyl, indicate that it may cause skin,

eye, and respiratory irritation.[6]

Chronic Toxicity
2,4-dinitrophenol: Chronic oral exposure in humans has been associated with the formation

of cataracts, skin lesions, weight loss, and effects on the bone marrow, central nervous

system, and cardiovascular system.[3]

2,4'-Dinitrobiphenyl: No data on chronic toxicity is available.

Genotoxicity
2,4-dinitrophenol: Genotoxicity studies have produced mixed results.

2,4'-Dinitrobiphenyl: A study on 2,4-dinitrobiphenyl derivatives demonstrated mutagenic

activity in the Ames test with metabolic activation.[4]

Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of 2,4-dinitrophenol toxicity via uncoupling of oxidative phosphorylation.

Experimental Workflow Diagram
Caption: General workflow for an acute oral toxicity (LD50) study.

Experimental Protocols
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Acute Oral Toxicity - Up-and-Down Procedure (UDP)
(OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of a chemical.

Principle: This method is a sequential dosing test where the dose for each subsequent animal

is adjusted up or down depending on the outcome for the previous animal. This approach

minimizes the number of animals required to estimate the LD50.

Methodology:

Animal Selection: Healthy, young adult rodents (e.g., rats, nulliparous and non-pregnant

females) are used.

Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad

libitum.

Preparation of Doses: The test substance is prepared in a suitable vehicle (e.g., water, corn

oil). A series of dose levels are selected with a constant multiplicative factor between doses

(e.g., 1.25).

Administration of Doses: The substance is administered in a single dose by gavage using a

stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

Procedure:

A single animal is dosed at a level estimated to be just below the expected LD50.

If the animal survives, the next animal is dosed at a higher level.

If the animal dies, the next animal is dosed at a lower level.

This sequence continues until stopping criteria are met (e.g., a specified number of

reversals in outcome).
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Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system),

and changes in body weight for up to 14 days.

Pathology: All animals are subjected to gross necropsy at the end of the observation period.

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the

sequence of outcomes.

Bacterial Reverse Mutation Test (Ames Test) (OECD
Guideline 471)
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse

mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Principle: The test uses amino-acid requiring strains of bacteria that cannot grow in an amino-

acid-deficient medium. A mutagen can cause a mutation that restores the ability of the bacteria

to synthesize the required amino acid, allowing them to grow and form colonies.

Methodology:

Bacterial Strains: A set of tester strains is used, each carrying different mutations in various

genes in the histidine operon (S. typhimurium) or the tryptophan operon (E. coli). These

strains also have other mutations that increase their sensitivity to mutagens.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-

inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

Test Procedure (Plate Incorporation Method):

The test substance, the bacterial culture, and (if used) the S9 mix are combined in molten

top agar.

This mixture is poured onto a minimal glucose agar plate.

The plates are incubated at 37°C for 48-72 hours.
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Data Collection: The number of revertant colonies on each plate is counted.

Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant

colonies in the test cultures to the number in the negative (solvent) control cultures. A

substance is considered mutagenic if it produces a dose-related increase in the number of

revertants and/or a reproducible and significant positive response for at least one of the

tester strains. Positive and negative controls are included in each experiment to ensure the

validity of the test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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